molecular formula C19H25FN2O3 B1681727 Sembragiline CAS No. 676479-06-4

Sembragiline

Cat. No. B1681727
CAS RN: 676479-06-4
M. Wt: 342.4 g/mol
InChI Key: BKJSWEZOYCOZSR-AOCRQIFASA-N
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Description

Sembragiline, also known as RO4602522, RG1577, or EVT302, is a potent, selective, long-acting, and reversible inhibitor of monoamine oxidase B (MAOB) . MAOB is a mitochondrial enzyme that inactivates the neurotransmitter dopamine, and in the process generates reactive free oxygen radicals . This compound was developed by Roche but first licensed to Evotech AG .


Molecular Structure Analysis

This compound has the chemical structure of (3S)-N-{1-[4-(3-fluorobenzyloxy)-phenyl]-5-oxo-pyrrolidin-3-yl}-acetamide . It was synthesized in the laboratory of F. Hoffmann-La Roche as a novel chemical structure .


Chemical Reactions Analysis

This compound inhibits the enzymatic activity of human MAO-B with a greater than 600-fold selectivity for MAO-B versus MAO-A . Similar results were obtained using rat enzymes .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C19H19FN2O3 and an average mass of 342.364 Da .

Scientific Research Applications

Alzheimer's Disease (AD) Treatment

Sembragiline was developed as a potential treatment for Alzheimer's disease due to its MAO-B inhibiting properties. A Phase II trial, the MAyflOwer RoAD study, aimed to evaluate the safety, tolerability, and efficacy of this compound in patients with moderate AD. The study involved 542 patients with moderate dementia who were randomized to receive either this compound (1mg or 5mg) or placebo once daily for 52 weeks. Although the primary endpoint, change from baseline in ADAS-Cog11, was not met, post hoc analyses suggested a potential effect on neuropsychiatric symptoms and functioning in a subgroup of patients with more severe baseline behavioral symptoms (Nave et al., 2017).

Brain MAO-B Inhibition

Another study focused on the positron emission tomography (PET) measurement of brain MAO-B inhibition in patients with AD and elderly controls after oral administration of this compound. This study assessed the relationship between plasma concentration of this compound and brain MAO-B inhibition, confirming that daily treatment with at least 1mg this compound resulted in near-maximal inhibition of brain MAO-B enzyme in patients with AD (Sturm et al., 2016).

Safety and Hazards

Sembragiline has been generally well-tolerated in patients with moderate Alzheimer’s Disease . There were no meaningful differences between this compound and placebo in the proportion of subjects experiencing one or more severe adverse events .

Future Directions

Sembragiline has completed a Phase II study in moderate Alzheimer’s Disease . The results of this study warrant further investigation of the potential therapeutic benefit of MAO-B inhibitors in patients with AD and other neurologic disorders .

properties

IUPAC Name

N-[(3S)-1-[4-[(3-fluorophenyl)methoxy]phenyl]-5-oxopyrrolidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c1-13(23)21-16-10-19(24)22(11-16)17-5-7-18(8-6-17)25-12-14-3-2-4-15(20)9-14/h2-9,16H,10-12H2,1H3,(H,21,23)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAVCCUQTALHOB-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OCC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CC(=O)N(C1)C2=CC=C(C=C2)OCC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

676479-06-4
Record name Sembragiline [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0676479064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SEMBRAGILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3W9672PNJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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NC1CC(=O)N(c2ccc(OCc3cccc(F)c3)cc2)C1
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A solution of 25 mg (0.07 mmol) of (RS)-4-amino-1-[4-(3-fluoro-benzyloxy)-phenyl]-pyrrolidin-2-one hydrochloride in 1 ml of dichloromethane is treated with 22 μl (0.16 mmol) of triethylamine and cooled to 0° C. To this solution, 6 μl (0.08 mmol) of acetylchloride are added and stirring at 0° C. is continued for 30 min. For the working-up, the reaction mixture is treated with 2 ml of ammonium hydroxide solution, the organic phase separated, thereafter dried over sodium sulfate and evaporated under reduced pressure. For purification, the material obtained is chromatographed on silica gel using a 95:5 mixture of dichloromethane and methanol as the eluent. There are obtained 20 mg (78% of theory) of (RS)-N-{1-[4-(3-fluoro-benzyloxy)-phenyl]-5-oxo-pyrrolidin-3-yl}-acetamide as a white solid. MS: m/e=343 (M+H)+.
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(RS)-4-amino-1-[4-(3-fluoro-benzyloxy)-phenyl]-pyrrolidin-2-one hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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